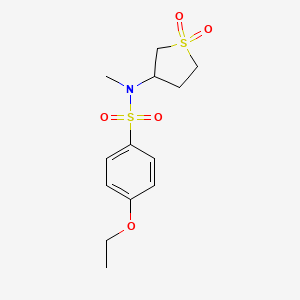

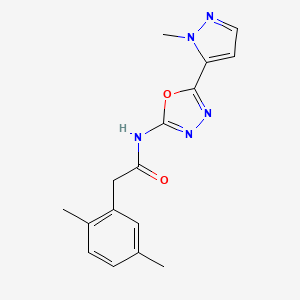

![molecular formula C11H11N3O3S2 B3017627 N-[4-(肼基羰基)苯基]噻吩-2-磺酰胺 CAS No. 380427-32-7](/img/structure/B3017627.png)

N-[4-(肼基羰基)苯基]噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound that falls within the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial and enzyme inhibition properties. The compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further linked to a phenyl group substituted with a hydrazinecarbonyl moiety.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines or hydrazines with sulfonyl chlorides or isothiocyanates. For instance, a series of sulfonamides incorporating 4-thioureido-benzolamide moieties were prepared from aminobenzolamide and thiophosgene, followed by the reaction with hydrazines . Another example includes the use of a novel N-bromo sulfonamide reagent for the synthesis of heterocyclic compounds via a tandem cyclocondensation-Knoevenagel–Michael reaction . These methods highlight the versatility of sulfonamide chemistry in creating a variety of compounds, including N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, UV, NMR, and XRD. For example, the structural and spectroscopic studies of a related sulfonamide compound were performed using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and electronic structure, which are essential for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The reactivity of a precursor sulfonamido moiety towards hydrazine derivatives has been studied, leading to the formation of pyrazole and oxazole derivatives . Additionally, a palladium-catalyzed coupling reaction of aryl nonaflates with sulfur dioxide and hydrazines has been reported to synthesize N-aminosulfonamides . These reactions demonstrate the chemical versatility of sulfonamides and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be investigated through experimental and theoretical approaches. For instance, the thermal stability of a sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Computational methods such as density functional theory (DFT) calculations can predict the electronic structure, including HOMO-LUMO energies, which indicate the charge transfer within the molecule . Additionally, the first-order hyperpolarizability and molecular electrostatic potential can be calculated to understand the nonlinear optical properties and reactivity of the compound .

科学研究应用

合成和衍生物形成

- 噻吩磺酰衍生物的合成:噻吩-2-磺酰氯与各种胺(包括肼)反应形成不同的腙和其他衍生物。这些衍生物已使用红外 (IR)、核磁共振 (NMR) 和质谱技术进行表征,为进一步的应用提供了基础 (Cremlyn、Goulding、Swinbourne 和 Yung,1981 年)。

抗菌应用

抗菌活性:一些 N-芳基噻吩磺酰胺(可能包括 N-[4-(肼基羰基)苯基]噻吩-2-磺酰胺)表现出抗菌特性。这些化合物已被合成并评估了其对各种细菌和真菌的有效性,显示出有希望的结果 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014 年)。

抗癌特性:N-芳基噻吩磺酰胺的某些衍生物已显示出作为抗癌剂的潜力。研究包括吡唑衍生物的合成和生物学评估,以及对其对癌细胞系的影响的调查,显示出有希望的抗癌活性 (El-Gaby、Ghorab、Ismail、Abdel-Gawad 和 Aly,2017 年)。

作用机制

Target of Action

Similar compounds have been reported to targetcarbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

If it indeed targets carbonic anhydrases like its analogs, it may inhibit these enzymes, disrupting the balance of carbon dioxide and bicarbonate ions in the cell .

Biochemical Pathways

If it inhibits carbonic anhydrases, it could impact various physiological processes, including pH regulation and electrolyte balance .

Result of Action

If it acts as a carbonic anhydrase inhibitor, it could potentially alter intracellular pH and disrupt various cellular processes .

属性

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDFFNNRTOOCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

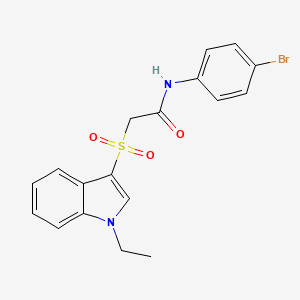

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

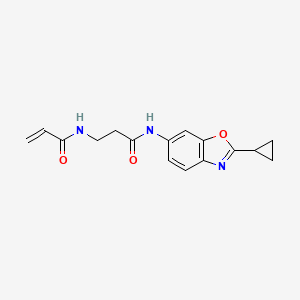

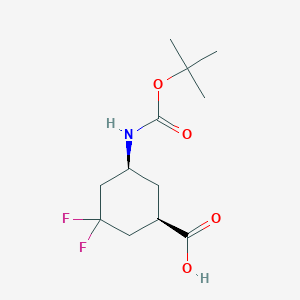

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)

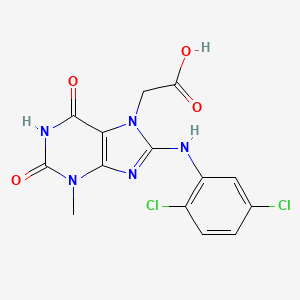

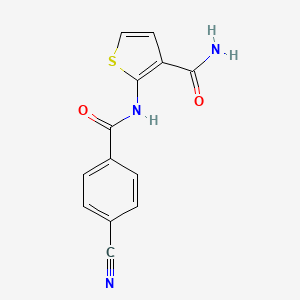

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)